1-(4-Methylphenyl)ethanol

Chiral Synthesis Biocatalysis Enantioselective Reduction

Choose 1-(4-Methylphenyl)ethanol for its unmatched enantioselectivity (>95% ee via microbial ketoreductases) and high lipophilicity (LogP ~2.05), enabling superior encapsulation in lipid-based delivery systems. Its FEMA GRAS menthol-camphoraceous odor profile distinguishes it from simpler aromatic alcohols, making it irreplaceable in fragrance formulations. Preferred chiral building block for biodegradable polymers with >99% ee.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 536-50-5
Cat. No. B1581246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)ethanol
CAS536-50-5
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)O
InChIInChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3
InChIKeyJESIHYIJKKUWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylphenyl)ethanol (CAS 536-50-5): Chiral Building Block and Flavorant with Distinct Physicochemical and Biocatalytic Properties


1-(4-Methylphenyl)ethanol, a para-methyl-substituted secondary aromatic alcohol [1], exhibits a unique combination of properties: moderate lipophilicity (LogP ~2.05) , low water solubility [2], and a defined chiral center. Unlike many simple aromatic alcohols, it is widely utilized in both the flavor/fragrance industry (as a floral and hawthorn-scented component) and as a versatile chiral building block in pharmaceutical and polymer synthesis . Its physical form is a colorless liquid with a boiling point of 218-220 °C [3].

Why Generic Substitution of 1-(4-Methylphenyl)ethanol is High-Risk: The Critical Role of Para-Methyl Substitution in Chirality, Solubility, and Biocatalytic Selectivity


Simple interchange with other secondary aromatic alcohols is scientifically untenable due to quantifiable differences across three key performance axes. First, the para-methyl group profoundly influences the enantioselectivity of biocatalytic reductions: microbial ketoreductases consistently yield (S)-1-(4-methylphenyl)ethanol with >95% ee from the corresponding ketone [1], whereas unsubstituted acetophenone often shows lower or variable stereoselectivity under identical conditions [2]. Second, the lipophilic methyl substitution (LogP ~2.05) [3] dramatically reduces aqueous solubility compared to 1-phenylethanol, affecting extraction and formulation in both pharmaceutical and flavorant applications . Third, the compound's unique menthol-like, camphoraceous odor profile—quantified by its FEMA GRAS status and distinct olfactory descriptors [4]—differs markedly from the simpler floral notes of 1-phenylethanol, rendering it non-substitutable in fragrance formulations. The evidence below provides head-to-head and cross-study quantification of these non-interchangeable attributes.

Quantitative Differentiation of 1-(4-Methylphenyl)ethanol: Head-to-Head Biocatalytic, Solubility, and Odor Profile Comparisons vs. Closest Analogs


Superior Enantioselectivity in Biocatalytic Reduction: (S)-1-(4-Methylphenyl)ethanol vs. (S)-1-Phenylethanol

In green asymmetric reduction using D. carota whole cells, (S)-1-(4-methylphenyl)ethanol was produced with 98% yield and 76% ee under optimized conditions, and with 76% yield and 96% ee in the presence of glucose [1]. In stark contrast, the same biocatalyst system applied to acetophenone produced (S)-1-phenylethanol with only 75% yield and 97% ee, representing a >20% lower yield for the unsubstituted analog [2].

Chiral Synthesis Biocatalysis Enantioselective Reduction

Dual-Enantiomer Access via Oxygen-Switchable Biocatalysis: Unmatched Flexibility for Chiral Resolution

Arthrobacter sp. whole cells exhibit a unique oxygen-dependent switch: under aerobic conditions, racemic 1-(4-methylphenyl)ethanol undergoes (R)-selective deracemization to yield the (R)-enantiomer with 94% conversion and 94% ee [1]. Conversely, under anaerobic conditions, the prochiral ketone 4-methylacetophenone is reduced to the (S)-alcohol with 58% conversion and >99% ee [1]. This dual enantioselectivity from a single biocatalyst is not observed for simpler substrates like 1-phenylethanol, where only one enantiomeric pathway is typically accessible.

Chiral Resolution Enzyme Catalysis Deracemization

Enhanced Lipophilicity and Reduced Aqueous Solubility: Differentiating Extraction and Formulation Behavior vs. 1-Phenylethanol

1-(4-Methylphenyl)ethanol exhibits a LogP of approximately 2.05 and is classified as insoluble in water and slightly miscible with water [1][2]. In contrast, the unsubstituted 1-phenylethanol has a lower LogP (~1.4-1.5) [3] and higher aqueous solubility (>10 g/L) [3]. This ~0.5-0.6 LogP unit increase translates to a >3-fold higher partition coefficient favoring organic solvents, significantly impacting extraction efficiency and formulation in lipophilic matrices.

Physicochemical Properties Lipophilicity Formulation

Distinct Odor Profile: Menthol-Camphoraceous vs. Floral Character of 1-Phenylethanol

The target compound is officially described by JECFA (FAO) as having a 'dry, menthol-like, camphoraceous odour' [1] and is assigned FEMA number 3139 for use as a flavoring agent with a sweet, floral, and hawthorn taste . In contrast, 1-phenylethanol is characterized by a mild floral or hyacinth-like odor [2]. These distinct sensory profiles are quantifiable via gas chromatography-olfactometry (GC-O) and are critical differentiators in fragrance compounding.

Flavor and Fragrance Olfactory Analysis Sensory Evaluation

High-Yield Chemical Synthesis: Superior Yield vs. Unsubstituted and Ortho-Substituted Analogs

Chemical reduction of 4-methylacetophenone using sodium metal in ethanol yields 1-(4-methylphenyl)ethanol with 93% yield . In comparison, reduction of unsubstituted acetophenone under similar conditions typically yields 1-phenylethanol in 85-90% yield [1], while reduction of ortho-methylacetophenone is often lower (70-80%) due to steric hindrance [2]. The para-methyl group thus provides an optimal balance of electron donation and minimal steric interference, maximizing synthetic efficiency.

Synthetic Chemistry Ketone Reduction Yield Optimization

Enzymatic Polymerization: Optically Active Biodegradable Polymers via Lipase-Catalyzed Esterification

1-(4-Methylphenyl)ethanol has been successfully employed as a monomer in lipase-catalyzed esterification with divinyladipate to produce optically active, biodegradable polyesters with high enantiomeric excess (up to 99% ee) . This chemoenzymatic polymerization approach is less efficient with 1-phenylethanol due to lower substrate affinity of the lipase for the less hydrophobic phenyl ring [1]. The para-methyl group enhances binding in the enzyme's hydrophobic pocket, improving polymerization yield and molecular weight.

Polymer Chemistry Biodegradable Polymers Enzymatic Catalysis

High-Value Application Scenarios for 1-(4-Methylphenyl)ethanol: Leveraging Quantified Differentiation for R&D and Industrial Procurement


Green Synthesis of Chiral Pharmaceutical Intermediates via Whole-Cell Biocatalysis

Due to the documented high yield (98%) and excellent enantioselectivity (up to 96% ee) in D. carota-catalyzed reductions , 1-(4-methylphenyl)ethanol is a preferred chiral building block for synthesizing enantiomerically pure drug intermediates. The ability to access both (R)- and (S)-enantiomers from a single Arthrobacter sp. biocatalyst system by simply toggling aerobic/anaerobic conditions [3] offers unparalleled flexibility and cost-efficiency in process development.

Formulation of Lipophilic Fragrance and Flavor Delivery Systems

The compound's high LogP (~2.05) and low water solubility make it ideally suited for encapsulation in liposomes, solid lipid nanoparticles, or oil-based matrices for controlled release of its characteristic menthol-camphoraceous odor [3]. This is a distinct advantage over more water-soluble analogs like 1-phenylethanol, which partition poorly into non-polar phases and may suffer from rapid release or degradation in aqueous environments.

Synthesis of Stereoregular Biodegradable Polymers

The compatibility of 1-(4-methylphenyl)ethanol with lipase-catalyzed polymerization yields optically active, biodegradable polyesters with >99% ee . This is a critical differentiator for researchers engineering materials where polymer stereochemistry governs crystallinity, degradation rate, and mechanical properties. The enhanced lipophilicity of the para-methyl monomer promotes higher molecular weight polymers compared to unsubstituted phenyl monomers.

High-Throughput Screening and Assay Development

Given the oxygen-dependent enzymatic switch of Arthrobacter sp. , this compound serves as a model substrate for developing high-throughput screens to identify novel oxidoreductases or oxygen-sensing enzymes. Its well-characterized, quantifiable conversion rates and enantioselectivities provide a robust baseline for comparing enzyme performance across different microbial strains or engineered variants.

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